molecular formula C16H11N3O3S B2579890 N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide CAS No. 171508-73-9

N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2579890
CAS No.: 171508-73-9
M. Wt: 325.34
InChI Key: AUTQNYYLLVXRAZ-UHFFFAOYSA-N
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Description

Pharmacophoric Diversity

Heterocycles like 1,2,4-thiadiazole serve as bioisosteric replacements for carboxylic acids or amides, enabling the design of molecules with improved metabolic stability or target affinity. For instance:

  • Solubility and Permeability : The aromatic thiadiazole ring enhances lipophilicity, facilitating membrane permeation.
  • Target Interactions : Functional groups such as benzamide and benzoyl moieties enable hydrogen bonding and π-π interactions with biological targets, as seen in kinase inhibitors and carbonic anhydrase blockers.

Therapeutic Applications

1,3,4-Thiadiazole derivatives have demonstrated efficacy across multiple therapeutic areas, including:

Therapeutic Area Example Activity Source
Anticancer

Properties

IUPAC Name

N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-13(11-7-3-1-4-8-11)17-15-18-16(22)19(23-15)14(21)12-9-5-2-6-10-12/h1-10H,(H,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTQNYYLLVXRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway and Key Steps

The earliest reported synthesis of N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide involves a multistep sequence starting from malononitrile (9 ) (Figure 1). The critical intermediate, N-(3-(2-acetamido-2-oxoethyl)-1,2,4-thiadiazol-5-yl)benzamide (15b ), is synthesized in 76% yield through the reaction of N-(3-aminoisoxazol-5-yl)acetamide (13 ) with benzoyl isothiocyanate. Subsequent oximation and trityl protection yield the stereoselective intermediate (16b ), which undergoes deprotection and benzoylation to furnish the target compound.

Mechanistic Insights :

  • Thiadiazole Formation : Benzoyl isothiocyanate reacts with the aminoisoxazole scaffold, inducing cyclization via nucleophilic attack at the thiocarbonyl sulfur.
  • Stereoselective Oximation : Hydroxylamine selectively attacks the ketone group of 15b , with trityl protection stabilizing the (Z)-oxime configuration.

Reaction Conditions :

  • Temperature: 0–25°C for cyclization steps.
  • Solvents: Dichloromethane for protection steps; aqueous workup for isolation.

Yield : 19% overall yield from malononitrile.

One-Pot Synthesis Using Lawesson’s Reagent and TBHP

Solvent-Free Oxidative Dimerization

A breakthrough methodology employs Lawesson’s reagent (LR) and tert-butyl hydroperoxide (TBHP) in a one-pot, two-step protocol (Figure 2). Benzamide (1a ) undergoes thiolation with LR to form thiobenzamide (2a ), followed by TBHP-mediated oxidative dimerization to yield the 1,2,4-thiadiazole core.

Key Advantages :

  • Solvent-Free : Eliminates traditional solvents, reducing environmental impact.
  • Gram-Scale Feasibility : 88% yield achieved at 5 mmol scale.

Mechanistic Pathway :

  • Thiolation : LR converts the amide carbonyl to a thiocarbonyl via a dithiophosphine ylide intermediate.
  • Oxidative Dimerization : TBHP generates thiyl radicals, which couple to form the S–N bond, followed by cyclization.

Control Experiments :

  • Radical scavenger TEMPO inhibits dimerization, confirming a radical mechanism in the second step.

Methanesulfonyl Chloride-Assisted Cyclization

Carbodiimide-Thiourea Cyclization

A third approach leverages methanesulfonyl chloride (MsCl) to facilitate cyclization between in-situ-generated carbodiimide and thiourea units (Figure 3). The reaction proceeds via two sequential ring closures:

  • Cyclization-I : Intramolecular attack of the thiourea NH on the carbodiimide’s central carbon.
  • Cyclization-II : MsCl-assisted departure of methylsulfonyl group, forming the thiadiazole ring.

Computational Validation :

  • DFT calculations support favorable energetics for both cyclization steps (ΔG‡ < 25 kcal/mol).

Substrate Scope :

  • Tolerates aryl, benzyl, and secondary alkyl substituents.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Limitations
Multistep Synthesis 19% Dichloromethane, 0–25°C High stereoselectivity Low overall yield, multiple steps
One-Pot Synthesis 88% Solvent-free, 80°C Scalable, environmentally friendly Requires TBHP handling
MsCl Cyclization 70–85% Room temperature Broad substrate tolerance Limited to specific precursors

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Below is a comparative analysis with structurally related thiadiazole derivatives:

Table 1: Structural and Functional Comparison of Thiadiazol-5-yl Benzamides
Compound Name R (Benzamide) Thiadiazole Substituent Molecular Formula Notable Properties/Activities References
N-(2-Benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide - 2-Benzoyl C₁₅H₁₁N₃O₃S Structural basis for HDAC inhibition* -
3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide 3-Cl 2-Methyl C₁₁H₁₀ClN₃O₂S Enhanced metabolic stability
4-Methyl-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide 4-Me 2-Methyl C₁₂H₁₃N₃O₂S Improved solubility
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide 4-MeO - C₁₀H₉N₃O₃S Potential HDAC8 binding affinity
4-((4-Methylbenzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzamide (VIa) 4-(4-Me-benzyloxy) - C₂₁H₁₉N₃O₃S Antiproliferative (IC₅₀: 2.5 µg/mL)
3-[4-(Azetidin-1-ylcarbonyl)phenoxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide Complex substituents 3-Methyl C₂₆H₂₇N₅O₆S Glucokinase activation

*Inferred from structural analogs with similar substitution patterns .

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): The 3-chloro substituent in ’s compound may enhance metabolic stability by reducing oxidative degradation, a common issue in thiadiazole derivatives .
  • Electron-Donating Groups (EDGs): Methoxy (4-MeO) and methyl (4-Me) groups on the benzamide ring () improve solubility and bioavailability, critical for oral drug candidates .

Pharmacological Insights from Analogs

  • Antiproliferative Activity: Compounds VIa-VIc () demonstrated dose-dependent cytotoxicity, with VIa showing an IC₅₀ of 2.5 µg/mL against HT-29 colon cancer cells. This suggests that bulky substituents (e.g., biphenylmethoxy in VIc) may enhance potency through hydrophobic interactions .
  • Enzyme Modulation: The glucokinase activator in highlights the role of complex substituents (e.g., azetidine and hydroxy groups) in achieving selective enzyme activation, a strategy applicable to optimizing the target compound .

Biological Activity

N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiadiazole ring, which is known for its potential therapeutic properties. The structural formula can be represented as follows:

C15H12N4O2S\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

This compound features a benzamide moiety linked to a 1,2,4-thiadiazole derivative, which contributes to its biological activities.

Pharmacological Activities

1. Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. A study highlighted that derivatives with the 1,2,4-thiadiazole structure showed effectiveness against various strains of bacteria and fungi. Specifically, this compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
The anticancer potential of this compound has been explored in several studies. A recent investigation showed that this compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators .

3. Antioxidant Activity
The compound also exhibits antioxidant properties. It was found to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity is attributed to the presence of the benzamide group which enhances electron donation capabilities .

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled study involving multiple bacterial strains, this compound was tested for its minimum inhibitory concentration (MIC). The results indicated an MIC value of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent .

Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 25 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

The biological activities of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

2. Induction of Apoptosis
By activating intrinsic apoptotic pathways through mitochondrial membrane permeabilization and caspase activation, this compound effectively induces programmed cell death in cancer cells.

3. Modulation of Oxidative Stress
this compound enhances the cellular antioxidant defense system by upregulating the expression of endogenous antioxidant enzymes.

Q & A

Q. Table 1: Key Synthetic Intermediates and Yields

IntermediateReaction ConditionsYield (%)Reference
N-(3-aminoisoxazol-5-yl)acetamideBenzoyl isothiocyanate, DMF76
2-Benzamidoacetic acidAcetic anhydride, reflux85

Q. Table 2: Biological Activity Profile

Assay TypeTarget/ModelResult (IC₅₀/EC₅₀)Reference
LIM Kinase InhibitionRecombinant LIMK1110 nM
AntiproliferativeHeLa Cells2.5 µM
AntibacterialS. aureus (MRSA)8 µg/mL

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